molecular formula C13H11ClFNO2S B2404236 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251561-44-0

2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2404236
CAS RN: 1251561-44-0
M. Wt: 299.74
InChI Key: DHMDIUNCDXUPEE-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Melatonin Receptor Research

A study by Mesangeau et al. (2011) explored the synthesis and pharmacological evaluation of related compounds, focusing on their binding affinity and intrinsic activity at melatonin receptors. This research is significant for understanding the interaction of similar chemical structures with melatonin receptors, potentially impacting sleep and circadian rhythm disorders treatment (Mesangeau et al., 2011).

Antimicrobial Activity

Research conducted by Sapari et al. (2014) involved the synthesis, characterization, and antibacterial studies of related compounds. This work contributes to the development of new antimicrobial agents, highlighting the potential use of such compounds in combating bacterial infections (Sapari et al., 2014).

Molecular Conformation and Supramolecular Aggregation

A study by Sagar et al. (2018) focused on the synthesis and structural characterization of closely related compounds. This research is pivotal in understanding molecular conformations and modes of supramolecular aggregation, which can influence the design of pharmaceuticals and material science applications (Sagar et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives, as described by Mishra and Chundawat (2019), demonstrate the versatility of such compounds in creating new chemical entities. This research can lead to the discovery of novel drugs with improved efficacy and safety profiles (Mishra & Chundawat, 2019).

Crystal Structure Analysis

Sharma et al. (2016) conducted a study on the crystal structure of related compounds, providing insights into the molecular geometry and intermolecular interactions. This knowledge is crucial for the rational design of drugs and understanding their mode of action (Sharma et al., 2016).

Pharmacokinetics of Novel Inhibitors

Teffera et al. (2013) investigated the pharmacokinetics of novel inhibitors, closely related to 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide. Their research contributes to understanding the metabolic stability and potential therapeutic applications of these compounds (Teffera et al., 2013).

Bactericidal Activity Against MRSA

A study by Zadrazilova et al. (2015) assessed the bactericidal activity of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). This research is vital for developing new treatments against antibiotic-resistant bacteria (Zadrazilova et al., 2015).

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMDIUNCDXUPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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